molecular formula C18H10N4O3S B2903938 N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 922099-57-8

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

カタログ番号: B2903938
CAS番号: 922099-57-8
分子量: 362.36
InChIキー: IZQXVHYPPJYRAT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a benzofuran moiety and a benzothiazole-carboxamide group. This structure combines aromatic and heteroaromatic systems, which are often associated with diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties .

特性

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N4O3S/c23-16(11-5-6-12-15(8-11)26-9-19-12)20-18-22-21-17(25-18)14-7-10-3-1-2-4-13(10)24-14/h1-9H,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQXVHYPPJYRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step reactions. One common approach starts with the preparation of benzofuran derivatives, followed by the formation of oxadiazole and benzothiazole rings. The final step involves the coupling of these intermediates to form the target compound. Specific reaction conditions, such as the use of dehydrative cyclization, transition-metal catalysis, and specific solvents like anhydrous toluene, are crucial for achieving high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost, efficiency, and safety, potentially involving continuous flow reactors and automated synthesis platforms.

化学反応の分析

Types of Reactions

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzofuran and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

科学的研究の応用

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Explored for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents, particularly in targeting resistant bacterial strains and cancer cells.

作用機序

The mechanism of action of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) or interact with DNA to exert its effects. The compound’s heterocyclic structures allow it to engage in multiple binding interactions, enhancing its biological activity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole and Aryl Moieties

LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) share the 1,3,4-oxadiazole core but differ in substituents. LMM5 includes a sulfamoyl-benzyl group and a 4-methoxyphenylmethyl chain, while LMM11 substitutes with a cyclohexyl-ethylsulfamoyl group and a furan-2-yl moiety. These substitutions result in distinct antifungal activities: LMM11 exhibited higher efficacy against Candida albicans compared to LMM5, likely due to the furan group enhancing membrane permeability .

Compound 7c–7f (e.g., 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide) feature sulfanyl linkages and amino-thiazole groups. Their molecular weights (375–389 g/mol) and melting points (134–178°C) are lower than the target compound, suggesting reduced thermal stability but improved solubility .

Compounds with Benzothiazole/Benzofuran Variations

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide replaces the oxadiazole with a thiadiazole ring and substitutes benzothiazole with benzodioxole.

Compounds 8t–8w (e.g., N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide) incorporate indole moieties and exhibit bioactivity against enzymes like lipoxygenase (LOX) and α-glucosidase. Their molecular weights (379–428 g/mol) and diverse substituents highlight the role of bulky groups in modulating enzyme inhibition .

Physicochemical and Pharmacological Comparison

Table 1: Key Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Substituents
Target Compound C₁₉H₁₁N₃O₃S 377.38* Not reported Benzofuran, benzothiazole-carboxamide
LMM5 C₂₄H₂₃N₃O₅S 465.52 Not reported Sulfamoyl, 4-methoxyphenylmethyl
LMM11 C₂₁H₂₄N₄O₅S 452.50 Not reported Cyclohexyl-ethylsulfamoyl, furan-2-yl
Compound 7c C₁₆H₁₇N₅O₂S₂ 375.47 134–178 Amino-thiazole, sulfanyl
N-[5-(trifluoromethyl)-... C₁₁H₇F₃N₄O₃S 356.26 Not reported Trifluoromethyl, benzodioxole

*Calculated based on structural formula.

Pharmacological Profiles

  • Antifungal Activity : The target compound’s benzothiazole-carboxamide may enhance binding to fungal thioredoxin reductase, analogous to LMM11’s furan-driven efficacy .
  • Enzyme Inhibition : Compounds 8t–8w inhibit LOX and α-glucosidase (IC₅₀: 10–50 µM), suggesting the target compound’s benzothiazole group could similarly target metabolic enzymes .
  • Solubility and Bioavailability: The sulfanyl and amino-thiazole groups in 7c–7f improve aqueous solubility compared to the target compound’s more lipophilic structure .

生物活性

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The compound features a unique structure comprising a benzothiazole moiety linked to an oxadiazole and benzofuran. The synthesis typically involves multiple steps:

  • Formation of the Benzofuran Ring : This can be achieved through cyclization reactions involving phenolic derivatives.
  • Oxadiazole Synthesis : The oxadiazole ring is formed via cyclization of hydrazides with carboxylic acids under dehydrating conditions.
  • Final Coupling : The final compound is synthesized by coupling the benzofuran and oxadiazole derivatives with a benzothiazole carboxamide using coupling agents like EDC∙HCl .

Anticancer Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives similar to N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide have shown promising results against various cancer cell lines. A study reported IC50 values ranging from 0.20 to 2.58 μM for similar oxadiazole derivatives against human cancer cell lines .

Table 1: Anticancer Activity of Related Oxadiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHCT1160.59
Compound BPC-30.49
Compound CNCI-H234.79

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that oxadiazole derivatives possess significant antibacterial and antifungal activities. For example, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)Reference
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL

The biological activity of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and microbial growth. The oxadiazole ring has been shown to interact with various biological targets:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit kinases involved in cell signaling pathways critical for cancer progression.
  • Antibacterial Mechanisms : The mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Case Studies

Several case studies highlight the potential of this compound in drug discovery:

  • Case Study on Anticancer Activity : A series of oxadiazole derivatives were screened against the National Cancer Institute's 60 human cancer cell lines panel, revealing that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
  • Case Study on Antimicrobial Efficacy : A study demonstrated that specific oxadiazole derivatives significantly reduced the growth of resistant bacterial strains, suggesting their potential use in treating infections caused by multidrug-resistant organisms .

Q & A

Basic Research Questions

Q. What are the key structural features of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide, and how do they influence its reactivity?

  • The compound integrates three heterocyclic systems: a benzofuran (aromatic oxygen-containing ring), a 1,3,4-oxadiazole (five-membered ring with two nitrogen and one oxygen atom), and a benzothiazole (sulfur- and nitrogen-containing bicyclic structure). The oxadiazole ring enhances metabolic stability, while the benzothiazole moiety is associated with bioactivity in medicinal chemistry (e.g., kinase inhibition) .
  • Methodological Insight : Structural analysis via X-ray crystallography (as in ) or NMR can confirm regioselectivity and tautomeric forms, critical for understanding reactivity.

Q. What synthetic routes are commonly used to prepare this compound, and what are their limitations?

  • Synthesis typically involves:

  • Step 1 : Formation of the oxadiazole ring via cyclization of a hydrazide intermediate under dehydrating conditions (e.g., POCl₃ or carbodiimides) .
  • Step 2 : Coupling the oxadiazole intermediate with a benzothiazole-carboxylic acid derivative using amide bond-forming reagents like HATU or EDCI .
    • Challenges : Low yields in oxadiazole cyclization (~40–60%) due to competing side reactions; purification difficulties from regioisomers .

Q. How is the purity and stability of this compound assessed in experimental settings?

  • Analytical Methods :

  • HPLC-MS for purity assessment (>95% by ).
  • Thermogravimetric Analysis (TGA) to evaluate thermal stability, critical for storage conditions.
  • Accelerated Stability Studies (40°C/75% RH for 4 weeks) to predict degradation pathways (e.g., hydrolysis of the oxadiazole ring) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Quantum Chemical Calculations (e.g., DFT) predict transition states for oxadiazole cyclization, guiding solvent selection (polar aprotic solvents like DMF improve yields) .
  • Reaction Path Search Algorithms (e.g., ICReDD’s workflow) reduce trial-and-error experimentation by simulating intermediates and byproducts .
  • Example : Adjusting substituents on the benzofuran ring (e.g., electron-withdrawing groups) to modulate cyclization efficiency .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Root Causes : Differences in assay conditions (e.g., ATP concentrations in kinase assays), cellular permeability, or metabolite interference.
  • Methodological Solutions :

  • Standardized Assay Protocols : Use uniform ATP concentrations (e.g., 10 µM for kinase inhibition assays).
  • Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites .
  • Structural Analog Comparison : Test derivatives with modified benzothiazole substituents to isolate SAR trends .

Q. How can the compound’s pharmacokinetic (PK) properties be improved without compromising bioactivity?

  • Strategies :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.
  • Crystallinity Modulation : Co-crystallization with co-formers (e.g., succinic acid) to improve dissolution rates .
    • In Silico Tools : LogP predictions (e.g., SwissADME) balance lipophilicity and permeability .

Key Methodological Recommendations

  • Synthetic Chemistry : Prioritize HATU-mediated coupling for higher yields and purity .
  • Biological Assays : Include negative controls (e.g., staurosporine for kinase inhibition) to validate target specificity .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to disentangle confounding variables in bioactivity studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。